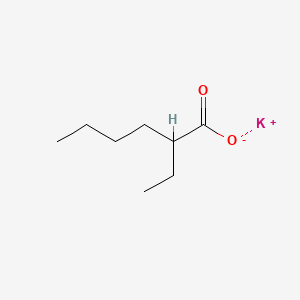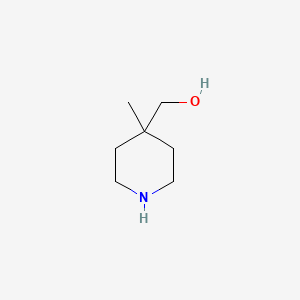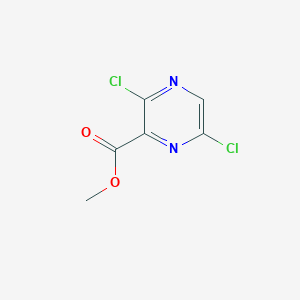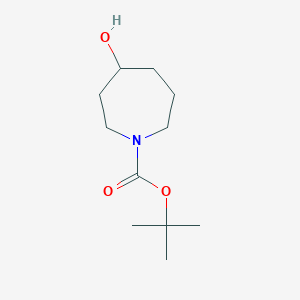
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine (N,1,1-TMOOS) is a silyl amine compound that has been used in a variety of scientific research applications. It has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and hormones. N,1,1-TMOOS has been used in laboratory experiments to study the mechanism of action of various compounds, as well as to assess the biochemical and physiological effects of certain compounds.
科学的研究の応用
Silica Precipitation and Surface Modification
Silica-Precipitating Peptides from Diatoms study reveals peptides involved in silica precipitation, indicating potential for bio-inspired silica formation processes. Silaffin peptides precipitate silica nanospheres, suggesting a pathway for creating silica-based materials with controlled nanostructures (Kröger, Deutzmann, & Sumper, 2001).
Modification of Surfaces for Hydrophobicity and Hydrophilicity research demonstrates the use of alkoxysilanes for tuning the surface properties of silica, offering insights into the development of surfaces with specific wetting properties. The study highlights the potential for creating materials with tailored hydrophobic, hydrophilic, or super-hydrophobic surfaces (García, Benito, Guzmán, & Tiemblo, 2007).
Photoreactive Organosilanes
Aryldisilane Photochemistry explores the photochemistry of aryldisilanes, offering valuable insights into the reactivity of organosilanes under light irradiation. This research has implications for the design of light-responsive materials and the development of photolithography processes (Leigh & Sluggett, 1994).
Hydrosilylation Reactions
Hydrosilation of Cyclooctadienes and Bicyclo[3.3.0]octene-2 focuses on the hydrosilylation process, a cornerstone in the synthesis of silicon-containing organic compounds. This study underscores the versatility of hydrosilylation in producing organosilicon compounds with specific functional groups (Yamamoto & Kumada, 1968).
Material Enhancement and Functionalization
Elastic Behavior of Methyltrimethoxysilane Based Aerogels investigates the reinforcement of silica aerogels with organosilicon compounds, highlighting advancements in the development of lightweight, flexible, and strong materials suitable for insulation and other applications (Nguyen et al., 2010).
Organosilicon Chemistry and Novel Compounds
Preparation and Reactions of Polysilanyl Anions and Dianions details the synthesis of novel polysilanyl anions and dianions, expanding the toolkit for synthesizing complex silicon-containing structures. This research opens new avenues for creating materials with unique electronic and structural properties (Marschner, 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine involves the reaction of 1-octene with trimethylchlorosilane, followed by reaction with methyl(octyl)chlorosilane and then reaction with ammonia.", "Starting Materials": [ "1-octene", "trimethylchlorosilane", "methyl(octyl)chlorosilane", "ammonia" ], "Reaction": [ "1. 1-octene is reacted with trimethylchlorosilane in the presence of a Lewis acid catalyst to form N,1,1-trimethyl-1-octylsilane.", "2. N,1,1-trimethyl-1-octylsilane is then reacted with methyl(octyl)chlorosilane in the presence of a base to form N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilane.", "3. Finally, N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilane is reacted with ammonia in the presence of a catalyst to form N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine." ] } | |
CAS番号 |
69519-51-3 |
製品名 |
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine |
分子式 |
C20H46NSi2 |
分子量 |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChIキー |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
正規SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















